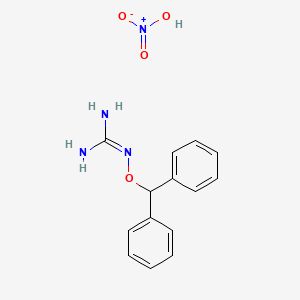
9H-Selenoxanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Selenoxanthene: is an organoselenium compound with the molecular formula C₁₃H₁₀Se. It is a heterocyclic compound that contains selenium in its structure, making it part of the broader family of xanthene derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Selenoxanthene typically involves the reaction of selenoxides with aromatic compounds. One common method is the oxidation of selenoxanthene-9-one and diphenyl selenide derivatives using oxidizing agents such as m-chloroperoxybenzoic acid or hydrogen peroxide . The reaction conditions often include the use of methanesulfonic acid and phosphoric anhydride mixtures, followed by treatment with potassium hexafluorophosphate .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures for handling selenium compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Selenoxanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and selenonium salts.
Substitution: It can participate in substitution reactions, where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperoxybenzoic acid, hydrogen peroxide.
Substitution Reagents: N-chlorosuccinimide for chlorination reactions.
Major Products Formed:
Selenoxides: Formed through oxidation reactions.
Selenonium Salts: Produced by further reactions of selenoxides with aromatic compounds.
Applications De Recherche Scientifique
Chemistry: 9H-Selenoxanthene and its derivatives are used as photoinitiators in two-photon polymerization processes. These compounds exhibit unique optical properties, making them suitable for applications in photochemistry and materials science .
Biology and Medicine: Xanthene derivatives, including this compound, have shown potential in biological applications due to their antioxidant and anti-inflammatory properties. They modulate pathways such as the Nrf2 pathway, which is involved in cellular responses to oxidative stress .
Industry: In the industrial sector, this compound is used in the synthesis of bioactive compounds and as a precursor for other selenium-containing materials .
Mécanisme D'action
The mechanism of action of 9H-Selenoxanthene involves its ability to undergo redox reactions, which can modulate various biological pathways. For instance, its antioxidant properties are linked to the modulation of the Nrf2 pathway, which helps in counteracting oxidative stress and inflammation . The compound’s unique structure allows it to interact with specific molecular targets, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Thioxanthene: Contains sulfur instead of selenium and exhibits different chemical and biological properties.
Xanthene: Lacks the selenium atom and has distinct applications and reactivity.
Uniqueness of 9H-Selenoxanthene: The presence of selenium in this compound imparts unique redox properties and enhances its photochemical activity compared to its sulfur and oxygen analogs. This makes it particularly valuable in applications requiring high reactivity and specific interactions with biological targets .
Propriétés
Numéro CAS |
261-40-5 |
|---|---|
Formule moléculaire |
C13H10Se |
Poids moléculaire |
245.19 g/mol |
Nom IUPAC |
9H-selenoxanthene |
InChI |
InChI=1S/C13H10Se/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2 |
Clé InChI |
KVNMPOGNZJDEAL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2[Se]C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


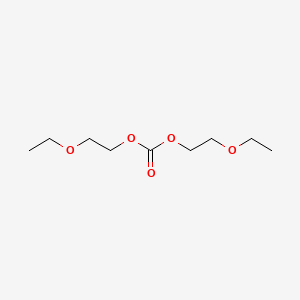

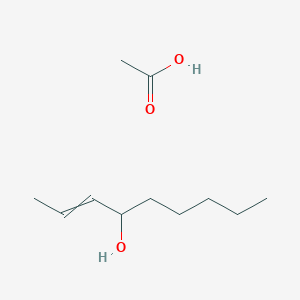
![Cyclopenta[b]pyran](/img/structure/B14749333.png)
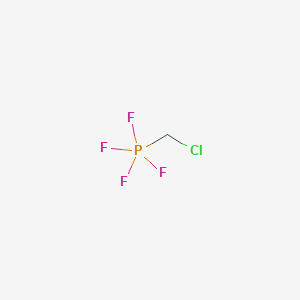
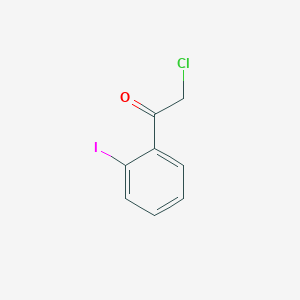
![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)
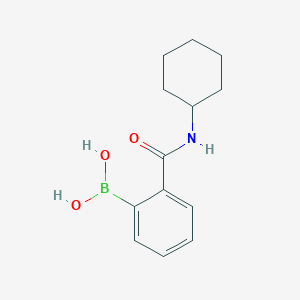
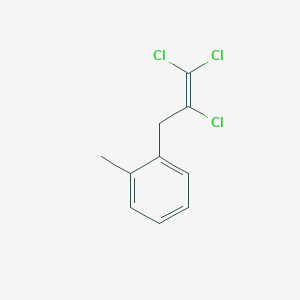
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
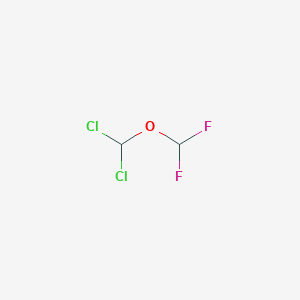

![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
